molecular formula C11H12N4O2 B2400318 Ethyl 2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetate CAS No. 320419-38-3

Ethyl 2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetate

Cat. No.: B2400318
CAS No.: 320419-38-3
M. Wt: 232.243
InChI Key: RTCNTPZLDKLUQL-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetate is a heterocyclic compound that contains both pyridine and triazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetate typically involves the reaction of ethyl bromoacetate with 3-(pyridin-4-yl)-1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to improve yield and reduce reaction time. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules with potential antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. The pyridine and triazole rings in the compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)acetate
  • Ethyl 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)acetate
  • Methyl 2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetate

Uniqueness

This compound is unique due to the specific positioning of the pyridine and triazole rings, which can influence its binding affinity and selectivity towards biological targets. This structural uniqueness can result in distinct biological activities compared to similar compounds .

Properties

IUPAC Name

ethyl 2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-2-17-10(16)7-9-13-11(15-14-9)8-3-5-12-6-4-8/h3-6H,2,7H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCNTPZLDKLUQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC(=NN1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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